molecular formula C19H21ClN4 B12379280 Liproxstatin-1-15N

Liproxstatin-1-15N

Cat. No.: B12379280
M. Wt: 341.8 g/mol
InChI Key: YAFQFNOUYXZVPZ-ZVDSADNZSA-N
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Description

Liproxstatin-1-15N is a nitrogen-15 labeled derivative of Liproxstatin-1, a potent inhibitor of ferroptosis. Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides. This compound is primarily used in scientific research to study the mechanisms of ferroptosis and its inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Liproxstatin-1-15N involves the incorporation of nitrogen-15 into the Liproxstatin-1 molecule. The synthetic route typically includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include nitrogen-15 labeled precursors.

    Reaction Conditions: The reaction conditions involve the use of specific reagents and catalysts to facilitate the incorporation of nitrogen-15 into the Liproxstatin-1 structure. Common reagents include nitrogen-15 labeled ammonia or amines.

    Purification: The final product is purified using techniques such as chromatography to ensure the desired purity and isotopic labeling.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Industrial methods may also include advanced purification techniques to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Liproxstatin-1-15N undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Liproxstatin-1-15N has a wide range of scientific research applications, including:

    Chemistry: Used to study the mechanisms of ferroptosis and its inhibition, providing insights into the chemical processes involved.

    Biology: Investigated for its role in regulating cell death and its potential therapeutic applications in diseases characterized by ferroptosis.

    Medicine: Explored for its potential to treat conditions such as acute kidney injury, metabolic dysfunction-associated fatty liver disease, and acute pancreatitis by inhibiting ferroptosis.

    Industry: Utilized in the development of new therapeutic agents targeting ferroptosis-related pathways .

Mechanism of Action

Liproxstatin-1-15N exerts its effects by inhibiting ferroptosis through the following mechanisms:

Comparison with Similar Compounds

Liproxstatin-1-15N is compared with other similar compounds, such as:

This compound is unique due to its nitrogen-15 labeling, which allows for detailed studies of its mechanisms and interactions in biological systems.

Properties

Molecular Formula

C19H21ClN4

Molecular Weight

341.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-(15N)imine

InChI

InChI=1S/C19H21ClN4/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18/h1-7,12,21,24H,8-11,13H2,(H,22,23)/i22+1

InChI Key

YAFQFNOUYXZVPZ-ZVDSADNZSA-N

Isomeric SMILES

C1CNCCC12C(=[15N]CC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2

Canonical SMILES

C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2

Origin of Product

United States

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